molecular formula C25H37NO5S B3026358 16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid

16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid

Cat. No.: B3026358
M. Wt: 463.6 g/mol
InChI Key: GFHRZNBJDWPKHL-FIIKIIMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protein conjugates in tissue regeneration 3 (PCTR3) is a specialized pro-resolving mediator synthesized from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. PCTR3 is found in infected mouse spleens, resolving exudate, isolated human spleen, and septic plasma. It is also present in both M1 and M2 macrophages differentiated from isolated human monocytes .

Scientific Research Applications

PCTR3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of specialized pro-resolving mediators. In biology, PCTR3 is investigated for its role in resolving inflammation and promoting tissue regeneration. In medicine, it has potential therapeutic applications in treating inflammatory diseases and promoting wound healing. In industry, PCTR3 is used in the development of new drugs and therapeutic agents .

Preparation Methods

PCTR3 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. Docosahexaenoic acid is first oxidized to 16S,17S-epoxy-protectin. This intermediate is then converted to PCTR1 by glutathione S-transferase and subsequently to PCTR2 and PCTR3 via peptidases .

In industrial settings, the production of PCTR3 involves the use of advanced biotechnological methods to ensure high purity and yield. The process typically includes the extraction of docosahexaenoic acid from natural sources, followed by controlled enzymatic reactions to produce the desired compound .

Chemical Reactions Analysis

PCTR3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PCTR3 can lead to the formation of different epoxy-protectin intermediates .

Mechanism of Action

PCTR3 exerts its effects by activating specific molecular targets and pathways involved in inflammation resolution and tissue regeneration. One of the key targets is the TNFR-associated factor 3 (TRAF3), which plays a crucial role in regulating the immune response. PCTR3 increases TRAF3 expression in a cAMP-PKA-dependent manner, leading to enhanced phagocytosis and production of anti-inflammatory cytokines like interleukin-10 .

Comparison with Similar Compounds

PCTR3 is part of a family of specialized pro-resolving mediators, which also includes maresin-CTR (MCTR) and resolvin-CTR (RCTR). These compounds share similar structures and functions but differ in their specific molecular targets and pathways. For example, MCTR3 and RCTR3 also promote tissue regeneration and control infection, but they activate different signaling pathways compared to PCTR3 .

Similar Compounds::
  • Maresin-CTR (MCTR)
  • Resolvin-CTR (RCTR)
  • Protectin-CTR (PCTR1 and PCTR2)

PCTR3 is unique in its ability to specifically target TRAF3 and enhance the resolution of inflammation through this pathway .

Properties

IUPAC Name

(4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-[(2R)-2-amino-2-carboxyethyl]sulfanyl-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO5S/c1-2-3-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-10-8-6-4-5-7-9-11-13-16-19-24(28)29/h3,5-8,10-15,18,21-23,27H,2,4,9,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b7-5-,8-6-,12-10+,13-11-,14-3-,18-15+/t21-,22-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHRZNBJDWPKHL-FIIKIIMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CCC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 2
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 3
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 4
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 5
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid
Reactant of Route 6
16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid

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